Electrochemical Oxidation: Nitrate Anion Drives 7–10× Higher Ketone Yield vs. Alternative Anions
In the electrochemical oxidation of cyclooctane to cyclooctanone in acetonitrile with oxygen present, tetrabutylammonium nitrate (TBAN) delivers a cyclooctanone yield of approximately 31%. When the anion is changed to BF₄⁻, PF₆⁻, or ClO₄⁻ while keeping the tetrabutylammonium cation constant, the yield collapses to the 3–4% range [1]. This demonstrates that the nitrate anion is the primary driver of product formation, acting as a redox mediator rather than a mere charge carrier.
| Evidence Dimension | Cyclooctanone yield |
|---|---|
| Target Compound Data | Approximately 31% |
| Comparator Or Baseline | Tetrabutylammonium tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), and perchlorate (ClO₄⁻) salts |
| Quantified Difference | ~28 percentage-point decrease; ~7–10× lower yield |
| Conditions | Electrochemical oxidation of cyclooctane in acetonitrile, O₂ atmosphere, TBAN as supporting electrolyte/mediator |
Why This Matters
This data confirms that TBAN is not interchangeable with other tetrabutylammonium salts in electrochemical applications; the nitrate anion is essential for achieving useful product yields.
- [1] Halpern, M. (2026). Quat Nitrate Outperforms Other Quat Salts in Electrochemical Oxidation. PTC Tip of the Month. View Source
